![molecular formula C15H17N3O B4620848 N-(3-methylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4620848.png)
N-(3-methylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea
Descripción general
Descripción
Synthesis Analysis
The synthesis of urea derivatives, including "N-(3-methylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea," often involves the reaction of amines with isocyanates or carbodiimides. Specific methods for synthesizing such compounds may include direct urea formation or indirect strategies involving intermediates. For instance, the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been demonstrated for the synthesis of ureas from carboxylic acids, providing a route to access urea derivatives in good yields without racemization under milder conditions (Thalluri et al., 2014).
Molecular Structure Analysis
The molecular structure of urea derivatives is often characterized using techniques such as X-ray diffraction, NMR spectroscopy, and quantum chemical calculations. Studies have shown that the molecular conformation is influenced by intramolecular hydrogen bonding and the electronic effects of substituents. For example, association studies of N-(pyridin-2-yl),N'-substituted ureas with hydrogen bonding counterparts have highlighted the impact of substituents on complex formation and the importance of breaking intramolecular hydrogen bonds in urea derivatives for complex stability (Ośmiałowski et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of "N-(3-methylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea" can be influenced by the urea functionality and the electronic nature of the substituents. Urea derivatives participate in various chemical reactions, including hydrogen bonding interactions, nucleophilic additions, and rearrangements. For instance, the solvolysis of N,N-bis(2-picolyl)ureas in the presence of metal ions illustrates the role of the urea group in facilitating nucleophilic attack and complex formation (Belzile et al., 2014).
Aplicaciones Científicas De Investigación
Association and Complexation Studies
- Hydrogen Bonding and Complex Formation : The study by Ośmiałowski et al. (2013) explores the association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates, focusing on the classical substituent effect on association and the crucial role of breaking intramolecular hydrogen bonds in urea derivatives for complex formation. Quantum Theory of Atoms in Molecules (QTAIM) calculations and single-crystal X-ray diffraction provided insights into the hydrogen bonding within complexes (Ośmiałowski et al., 2013).
Supramolecular Chemistry
- Metallo-Supramolecular Assemblies : Troff et al. (2012) prepared and characterized di-(m-pyridyl)-urea ligands, demonstrating how methyl substitution controls the orientation of pyridine N atoms and affects the assembly of metallo-supramolecular macrocycles. These findings highlight the potential of urea derivatives in constructing supramolecular structures with specific properties (Troff et al., 2012).
Pharmacological and Biological Applications
CNS Agents : A series of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas was investigated by Rasmussen et al. (1978) for pharmacological activity, identifying compounds with anxiolytic and muscle-relaxant properties. This research illustrates the potential of urea derivatives in developing new central nervous system (CNS) agents (Rasmussen et al., 1978).
Cytokinin Activity : Takahashi et al. (1978) synthesized and tested N-phenyl-N'-(4-pyridyl)urea derivatives for cytokinin activity in tobacco callus bioassay, highlighting their utility in plant biology and agriculture. Certain derivatives showed high activity, comparable to known cytokinins, underscoring the utility of these compounds in promoting plant growth (Takahashi et al., 1978).
Propiedades
IUPAC Name |
1-(3-methylphenyl)-3-(1-pyridin-2-ylethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-11-6-5-7-13(10-11)18-15(19)17-12(2)14-8-3-4-9-16-14/h3-10,12H,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVZUSFIDPZAHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC(C)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-{3-allyl-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4620767.png)
![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]butanamide](/img/structure/B4620781.png)
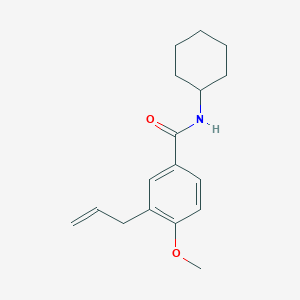
![N-(2,3-dihydro-1H-inden-5-yl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4620794.png)
![1-[(5-ethyl-2-thienyl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4620797.png)

![methyl 2-{[(4-chlorophenyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B4620808.png)
![6-{[(3-{[(2-methylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4620812.png)
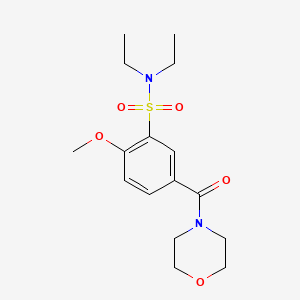
![3,4-dimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one oxime](/img/structure/B4620834.png)
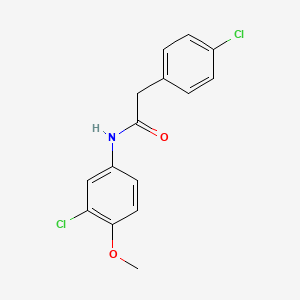
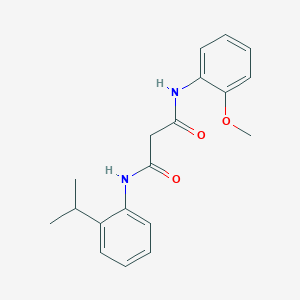
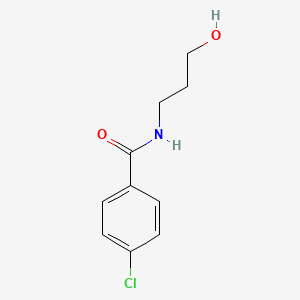
![1-methyl-N-(3-{[(2-methylphenyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B4620854.png)